3,5-Dimethyl-2-nitrophenol

pKa acidity intramolecular hydrogen bonding

Avoid pH-dependent extraction failures from isomeric nitrophenol impurities. 3,5-Dimethyl-2-nitrophenol (CAS 5345-09-5) provides: • pKa 8.55 ensures organic-phase retention at pH where 4-nitro isomer ionizes. • Intramolecular H-bond enables predictable reduction to 2-amino-3,5-dimethylphenol. • XLogP3 2.7 facilitates HPLC separation from less hydrophobic nitrophenol byproducts. • Crystalline solid (mp 110-111 °C) ensures accurate ambient-temperature weighing and storage.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 5345-09-5
Cat. No. B181186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-nitrophenol
CAS5345-09-5
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)[N+](=O)[O-])C
InChIInChI=1S/C8H9NO3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3
InChIKeyYXNYMZXPUWOUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2-nitrophenol Physicochemical Baseline


3,5-Dimethyl-2-nitrophenol (CAS 5345-09-5, PubChem CID 220367) is a C8H9NO3 nitroaromatic compound characterized by a phenolic hydroxyl group at position 1, a nitro group at position 2, and methyl substituents at positions 3 and 5 on the benzene ring. Its key baseline properties include a molecular weight of 167.16 g/mol, a melting point of 110-111 °C (lit.), a density of 1.263 g/cm³, and a boiling point of approximately 265 °C at 760 mmHg [1] . The compound possesses an ortho-nitro/phenolic hydroxyl arrangement that enables intramolecular hydrogen bonding, a feature that directly influences its acidity profile relative to positional isomers [2].

Positional Isomer Probe
Ortho-nitro/phenolic H-bonding enables isomer-specific reactivity studies.
pH-Selective Extraction
pKa shift from H-bonding supports pH-dependent partitioning protocols.
Ambient-Stable Solid
Melting point above 100°C ensures accurate gravimetric preparation.

Why 3,5-Dimethyl-2-nitrophenol Cannot Be Substituted


Within the class of dimethyl mononitrophenols, the precise positioning of the nitro and methyl groups relative to the phenolic hydroxyl determines acid-base behavior, hydrogen-bonding capacity, and steric accessibility—parameters that govern reactivity in downstream transformations. For example, 3,5-dimethyl-4-nitrophenol exhibits steric inhibition of resonance due to the methyl groups flanking the para-nitro group, whereas 3,5-dimethyl-2-nitrophenol features an ortho-nitro group capable of intramolecular hydrogen bonding with the adjacent hydroxyl [1]. These positional differences translate into experimentally measured pKa variation (8.55 vs. 8.25) and distinct reduction kinetics under catalytic hydrogenation conditions [2]. Generic substitution without consideration of these isomer-specific properties can lead to unanticipated reaction outcomes, altered extraction behavior, or compromised product purity in multi-step synthetic sequences.

Isomer Acidity Shift pKa differs between ortho- and para-nitro isomers; direct substitution alters extraction pH window.
H-Bonding Reactivity Intramolecular H-bond influences nitro reduction kinetics; para isomer lacks this interaction.
Solid-State Handling Melting point and crystallinity vary among dimethyl nitrophenols; may affect weighing reproducibility.

3,5-Dimethyl-2-nitrophenol Comparative Evidence


pKa Shift from Intramolecular Hydrogen Bonding

3,5-Dimethyl-2-nitrophenol exhibits a pKa of 8.55 at 28 °C, compared to 8.25 at 25 °C for its positional isomer 3,5-dimethyl-4-nitrophenol [1]. The 0.30-unit difference arises from intramolecular hydrogen bonding between the ortho-nitro group and the phenolic hydroxyl in the 2-nitro isomer, which stabilizes the protonated form and reduces the tendency to release the proton. In contrast, the 4-nitro isomer experiences steric inhibition of resonance due to the flanking methyl groups at positions 3 and 5, forcing the para-nitro group out of the aromatic plane and eliminating resonance stabilization of the phenoxide anion [2].

pKa (H-bond effect)
Reported
Target: 3,5-diMe-2-NO₂ pKa 8.55 (28°C)
Comparator: 3,5-diMe-4-NO₂ pKa 8.25 (25°C)
ΔpKa +0.30 (less acidic)
Higher pKa shifts pH extraction window; isomer-specific acidity must be verified.
Temperature difference 28°C vs 25°C; review primary literature.
pKa acidity intramolecular hydrogen bonding isomer comparison physicochemical characterization

Enhanced Lipophilicity for Organic Phase Extraction

3,5-Dimethyl-2-nitrophenol has a calculated XLogP3-AA value of 2.7 [1]. This represents an increase of approximately 0.9 to 1.0 LogP units relative to unsubstituted 2-nitrophenol (LogP ≈ 1.8) and 4-nitrophenol (LogP ≈ 1.7), attributable to the lipophilic contribution of the two methyl substituents. The enhanced lipophilicity alters the compound's behavior in liquid-liquid extraction protocols and reversed-phase chromatographic separations compared to non-methylated nitrophenol analogs.

Lipophilicity (XLogP3)
Data to verify
XLogP3-AA = 2.7
ΔLogP ≈ +0.9–1.0 vs unsubstituted nitrophenols
Lipophilicity increase guides solvent selection and RP-HPLC retention.
Calculated value; experimental verification recommended.
LogP lipophilicity partition coefficient solvent extraction chromatography

Thermal Stability for Room-Temperature Storage

3,5-Dimethyl-2-nitrophenol exhibits a melting point of 110-111 °C (lit.) and a flash point of 115.7 °C . These values indicate that the compound remains a stable crystalline solid under ambient laboratory storage conditions (recommended storage: sealed in dry conditions at room temperature, 20-22 °C ). In comparison, many lower-molecular-weight nitrophenols such as unsubstituted 2-nitrophenol (mp ≈ 44-46 °C) and 4-nitrophenol (mp ≈ 113-115 °C) exhibit either lower melting points or comparable but different solid-state characteristics. The compound's melting point above 100 °C minimizes concerns related to sublimation or room-temperature liquefaction that can affect accurate weighing and formulation of lower-melting nitrophenol analogs.

Melting Point (Solid-State)
Data to verify
110–111 °C (lit.)
vs 2-nitrophenol ~44–46°C
Ambient solid stability supports accurate weighing; verify lot crystallinity.
Literature range; confirm identity via certificate of analysis.
melting point thermal stability storage conditions solid-state properties

Structural Confirmation of Intramolecular Hydrogen Bond

X-ray crystallographic analysis has been used to fully characterize 3,5-dimethyl-2-nitrophenol for the first time, confirming the solid-state molecular geometry that enables intramolecular hydrogen bonding between the ortho-nitro group and the phenolic hydroxyl [1]. Complementary ¹H NMR and ¹³C NMR spectroscopic data have been updated and fully assigned [1]. This hydrogen bonding interaction—absent in meta- and para-nitro positional isomers—is the structural basis for the compound's distinct pKa and influences its reduction behavior under catalytic conditions. Spectroscopic evidence including IR data further supports the presence of this intramolecular interaction [2].

Intramolecular H-Bond
Reported
X-ray crystal structure, ¹H/¹³C NMR, IR spectroscopy
Validated structural feature for isomer differentiation and QC.
Updated spectroscopic assignments available.
intramolecular hydrogen bonding X-ray crystallography NMR structural characterization

3,5-Dimethyl-2-nitrophenol Application Scenarios


pH-Dependent Extraction and Separation

Researchers designing liquid-liquid extraction or solid-phase extraction protocols for complex mixtures containing nitrophenolic compounds should select 3,5-dimethyl-2-nitrophenol when a less acidic (higher pKa = 8.55) dimethyl nitrophenol is required relative to the more acidic 3,5-dimethyl-4-nitrophenol (pKa = 8.25). The 0.30 pKa unit difference enables pH-selective partitioning strategies where the 2-nitro isomer remains protonated and organic-soluble at slightly lower pH ranges where the 4-nitro isomer would begin to ionize. This differential behavior is validated by primary literature pKa determinations and applies to preparative-scale isolation and analytical method development [1].

Synthetic Intermediate with Ortho-Nitro H-Bonding

The compound serves as a well-characterized intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals [1]. Specifically, its ortho-nitro/phenolic hydroxyl arrangement—confirmed by X-ray crystallography and fully assigned NMR spectra —provides a defined hydrogen-bonding scaffold that influences regioselectivity in subsequent electrophilic substitution reactions. Researchers performing nitro group reduction to yield 2-amino-3,5-dimethylphenol derivatives can expect distinct reduction kinetics compared to para-nitro isomers, attributable to the intramolecular hydrogen bond's effect on nitro group electron density [2].

Reversed-Phase Chromatographic Method Development

Analytical chemists developing HPLC or UPLC methods for nitrophenol mixtures should anticipate retention time differentiation based on the compound's XLogP3-AA value of 2.7, which exceeds that of unsubstituted nitrophenols by approximately 0.9 to 1.0 LogP units [1]. This lipophilicity increase—driven by the dual methyl substituents—enables chromatographic resolution from less hydrophobic nitrophenol contaminants or degradation products. Method validation protocols should reference this calculated partition coefficient when establishing system suitability criteria for purity assessment of 3,5-dimethyl-2-nitrophenol-containing samples [1].

Room-Temperature Stable Solid for Gravimetric Preparation

For experimental protocols requiring precise gravimetric preparation of nitrophenolic reagent solutions, 3,5-dimethyl-2-nitrophenol offers practical handling advantages over lower-melting ortho-nitrophenol analogs. Its melting point of 110-111 °C (lit.) [1] ensures the material remains a free-flowing crystalline solid under ambient laboratory conditions (20-22 °C), eliminating the need for refrigerated storage or the weighing complications associated with low-melting solids prone to sublimation or liquefaction. Procurement specifications should verify this melting point range to ensure consistent solid-state behavior across manufactured batches .

Application
Selection Property
Validation Focus
pH-Selective Extraction
Isomer-specific acidity (pKa shift)
pH-dependent partitioning verification
Nitroarene Synthesis
Ortho-nitro H-bonding motif
Reduction kinetics and regioselectivity
RP-HPLC Method Development
Dimethyl-induced lipophilicity shift
Retention time vs unsubstituted analogs
Gravimetric Preparation
Solid-state thermal stability
Crystalline integrity and accurate weighing

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